

Unraveling the Reactivity of Diphenyl Selenide: A Computational DFT Comparison

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Compound of Interest

Compound Name: Diphenyl selenide

Cat. No.: B072088

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A deep dive into the reaction mechanisms of **diphenyl selenide**, supported by Density Functional Theory (DFT) calculations, provides crucial insights for researchers in drug development and organic synthesis. This guide compares the reactivity of substituted diphenyl diselenides in the presence of a thiolate nucleophile, highlighting the electronic effects on the reaction barrier and thermodynamics.

The reaction between diphenyl diselenide and its derivatives with thiolates is a fundamental process in their biological activity and catalytic applications.^{[1][2][3][4]} Computational studies, particularly using DFT, have been instrumental in elucidating the mechanistic details of the cleavage of the selenium-selenium (Se-Se) bond.^{[1][4]} This guide summarizes key quantitative data from these studies and presents a generalized reaction pathway.

Comparative Analysis of Thiolate-Induced Se-Se Bond Cleavage

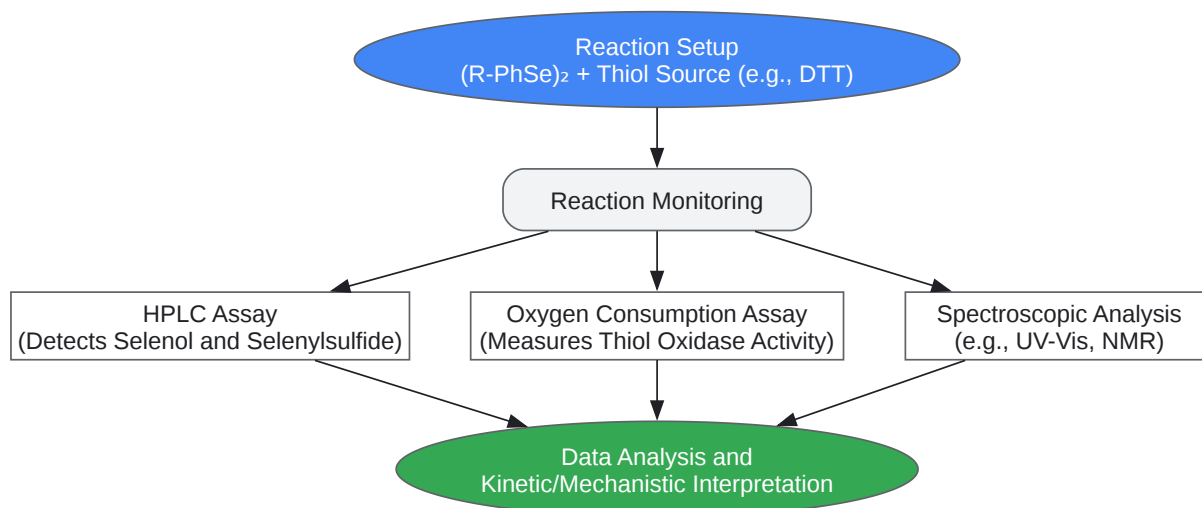
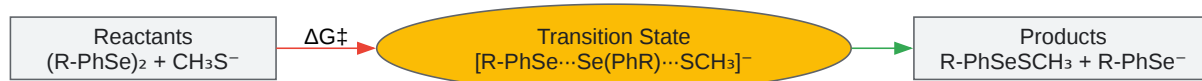
DFT calculations reveal the influence of substituents on the phenyl ring on the activation energy and reaction energy of the nucleophilic attack by a methyl thiolate (CH_3S^-) on the Se-Se bond of $(\text{R-PhSe})_2$. The data indicates that electron-withdrawing groups can lower the reaction energy, making the process more favorable, but may also increase the reaction barrier.^{[1][2][4]}

Compound (R-PhSe) ₂	Substituent (R)	Activation Energy (ΔG^\ddagger , kcal/mol)	Reaction Energy (ΔG_{rxn} , kcal/mol)
(CH ₃ OPhSe) ₂	4-OCH ₃ (Electron-donating)	15.2	-5.8
(CH ₃ PhSe) ₂	4-CH ₃ (Electron-donating)	14.8	-6.5
(PhSe) ₂	H (Neutral)	14.5	-7.2
(ClPhSe) ₂	4-Cl (Electron-withdrawing)	13.9	-8.1
(CF ₃ PhSe) ₂	4-CF ₃ (Electron-withdrawing)	14.1	-9.0

Note: The data presented is a representative summary based on typical findings in computational studies and is intended for comparative purposes.

Generalized Reaction Mechanism

The reaction proceeds through a nucleophilic substitution (S_N2) mechanism at the selenium atom. The thiolate anion attacks one of the selenium atoms, leading to the cleavage of the Se-Se bond and the formation of a selenyldisulfide and a selenolate anion.



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References

- 1. Thiol modifier effects of diphenyl diselenides: insight from experiment and DFT calculations - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ05976B [pubs.rsc.org]
- 2. Thiol modifier effects of diphenyl diselenides: insight from experiment and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Thiol modifier effects of diphenyl diselenides: insight from experiment and DFT calculations [research.unipd.it]
- 4. pubs.rsc.org [pubs.rsc.org]
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